molecular formula C7H2BrCl2NO2 B14237761 4-Bromopyridine-2,6-dicarbonyl dichloride CAS No. 206647-42-9

4-Bromopyridine-2,6-dicarbonyl dichloride

Cat. No.: B14237761
CAS No.: 206647-42-9
M. Wt: 282.90 g/mol
InChI Key: WZXXNXIPQSUNLV-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C₇H₂BrCl₂NO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and two carbonyl chloride groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopyridine-2,6-dicarbonyl dichloride can be synthesized through several methods. One common method involves the bromination of pyridine-2,6-dicarboxylic acid followed by chlorination. The reaction typically requires the use of bromine and thionyl chloride as reagents. The process involves the following steps:

    Bromination: Pyridine-2,6-dicarboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.

    Chlorination: The resulting 4-bromopyridine-2,6-dicarboxylic acid is then treated with thionyl chloride to convert the carboxylic acid groups into carbonyl chloride groups, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbonyl chloride groups can undergo hydrolysis to form the corresponding carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrolysis reactions are usually performed in the presence of water or aqueous base under mild conditions.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Hydrolysis Products: The hydrolysis of this compound yields 4-bromopyridine-2,6-dicarboxylic acid.

    Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

4-Bromopyridine-2,6-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromopyridine-2,6-dicarbonyl dichloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In hydrolysis reactions, the carbonyl chloride groups are converted to carboxylic acids through the addition of water. The compound can also act as an intermediate in the formation of more complex molecules through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine-2,6-dicarboxylic acid: This compound is similar in structure but lacks the carbonyl chloride groups.

    2,6-Dichloropyridine: This compound has two chlorine atoms instead of bromine and carbonyl chloride groups.

    4-Chloropyridine-2,6-dicarbonyl dichloride: This compound has a chlorine atom instead of bromine at the 4-position.

Uniqueness

4-Bromopyridine-2,6-dicarbonyl dichloride is unique due to the presence of both bromine and carbonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, hydrolysis, and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

206647-42-9

Molecular Formula

C7H2BrCl2NO2

Molecular Weight

282.90 g/mol

IUPAC Name

4-bromopyridine-2,6-dicarbonyl chloride

InChI

InChI=1S/C7H2BrCl2NO2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H

InChI Key

WZXXNXIPQSUNLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)Br

Origin of Product

United States

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